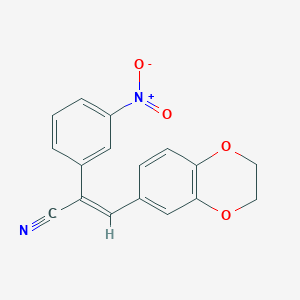
(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-nitrophenyl)prop-2-enenitrile
Descripción general
Descripción
(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-nitrophenyl)prop-2-enenitrile is an organic compound that features a benzodioxin ring and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-nitrophenyl)prop-2-enenitrile typically involves the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Nitration of the Phenyl Ring:
Formation of the Prop-2-enenitrile Moiety: This step involves the reaction of the benzodioxin derivative with a suitable nitrile precursor under conditions that favor the formation of the (E)-isomer.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-nitrophenyl)prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-nitrophenyl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound could be studied for its potential biological activity, such as its interaction with enzymes or receptors.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-nitrophenyl)prop-2-enenitrile would depend on its specific application. For example, if it is used as a drug, its mechanism of action would involve its interaction with specific molecular targets such as enzymes or receptors, leading to a biological effect.
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-nitrophenyl)prop-2-enenitrile: Similar structure but with the nitro group in a different position.
(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-aminophenyl)prop-2-enenitrile: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The uniqueness of (E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-nitrophenyl)prop-2-enenitrile lies in its specific combination of functional groups, which can impart unique chemical and biological properties.
Propiedades
IUPAC Name |
(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c18-11-14(13-2-1-3-15(10-13)19(20)21)8-12-4-5-16-17(9-12)23-7-6-22-16/h1-5,8-10H,6-7H2/b14-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJYPTIEWHOVEQ-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=C(C#N)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C=C(/C#N)\C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2-chlorophenoxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B4698778.png)
![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-bromo-2-(3-ethoxyphenyl)quinoline](/img/structure/B4698782.png)
![N-(2,5-DIMETHYLPHENYL)-N'-[4-(MORPHOLINOMETHYL)PHENYL]UREA](/img/structure/B4698790.png)
![1H-indol-2-yl[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B4698804.png)
![4-methyl-N-[5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2-(morpholin-4-yl)phenyl]benzamide](/img/structure/B4698806.png)
![4-(4-METHOXYPHENYL)-7-[(NAPHTHALEN-2-YL)METHOXY]-2H-CHROMEN-2-ONE](/img/structure/B4698810.png)

![ETHYL 4-({[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-[(2-METHOXYETHYL)AMINO]-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B4698832.png)
![N-{4-[(2,6-DIMETHOXY-4-PYRIMIDINYL)SULFAMOYL]PHENYL}-5-METHYL-3-THIOPHENECARBOXAMIDE](/img/structure/B4698843.png)


![2-[methyl(methylsulfonyl)amino]-N-(4-phenoxyphenyl)benzamide](/img/structure/B4698873.png)
![3,5-DIMETHYL-N-{1-[4-(2-METHYL-2-PROPANYL)PHENYL]ETHYL}-4-ISOXAZOLECARBOXAMIDE](/img/structure/B4698880.png)
![2-chloro-4-{5-[(4,6-dioxo-1-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4698883.png)
